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molecular formula C11H13NO2 B8380077 1-(2-Methoxyethyl)indolin-2-one

1-(2-Methoxyethyl)indolin-2-one

Cat. No. B8380077
M. Wt: 191.23 g/mol
InChI Key: LYHPLAWXAGMCDQ-UHFFFAOYSA-N
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Patent
US08481525B2

Procedure details

To a solution of isatin (2.94 g, 20 mmol) in DMF (40 mL) at 0° C. was added 60% NaH (1.00 g, 25 mmol) portionwise. After addition, the resulting mixture was stirred for min at 0° C. and 1-bromo-2-methoxyethane (2.35 mL, 25 mmol) was added dropwise over 2 min. The resulting mixture was stirred for 10 min at 0° C., warmed to rt and stirred O/N. The reaction was then cooled to 0° C., quenched with sat. NH4Cl, ice, H2O, extracted with EtOAc (150 mL×2), dried over Na2SO4 and concentrated to give a dark orange red liquid which was redissolved in DMSO (10 mL). N2H4-xH2O (2 mL) was added dropwise over 7 min. After addition, the reaction mixture was stirred for 5 min at rt, then 2 h at 140° C. (oil temp.) before cooling to rt. Ice/H2O (20 mL) was added, followed by 6 M HCl (7 mL, 42 mmol) and the resulting mixture was stirred for 30 min at rt. Additional ice/H2O (40 mL) was added and the mixture was extracted with EtOAc (50 mL×3). The crude product was purified by flash chromatography (gradient: EtOAc/hex 0 to 40%) to afford the title compound as an orange liquid (2.32 g, 61% over 2 steps). 1H NMR (400 MHz, DMSO-d6) δ 7.26-7.20 (m, 2H), 7.03 (d, J=8.0 Hz, 1H), 6.98 (t, J=7.4 Hz, 1H), 3.82 (t, J=5.6 Hz, 2H), 3.55 (s, 2H), 3.52 (t, J=5.8 Hz, 2H), 3.22 (s, 3H); MS ESI 191.8 [M+H]+, calcd for [C11H13NO2+H]+ 192.1.
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N2H4-xH2O
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ice H2O
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice H2O
Quantity
40 mL
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven
Yield
61%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=[O:3].[H-].[Na+].Br[CH2:15][CH2:16][O:17][CH3:18].Cl>CN(C=O)C.CS(C)=O>[CH3:18][O:17][CH2:16][CH2:15][N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:4][C:2]1=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
2.94 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.35 mL
Type
reactant
Smiles
BrCCOC
Step Three
Name
N2H4-xH2O
Quantity
2 mL
Type
reactant
Smiles
Step Four
Name
Ice H2O
Quantity
20 mL
Type
reactant
Smiles
Step Five
Name
Quantity
7 mL
Type
reactant
Smiles
Cl
Step Six
Name
ice H2O
Quantity
40 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 10 min at 0° C.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to rt
STIRRING
Type
STIRRING
Details
stirred O/N
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with sat. NH4Cl, ice, H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (150 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a dark orange red liquid which
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 5 min at rt
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
2 h at 140° C. (oil temp.) before cooling to rt
Duration
2 h
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 min at rt
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (50 mL×3)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (gradient: EtOAc/hex 0 to 40%)

Outcomes

Product
Name
Type
product
Smiles
COCCN1C(CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.32 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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